molecular formula C8H7Cl3O2 B1430221 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol CAS No. 14299-53-7

1-(2,4,5-Trichlorophenyl)ethane-1,2-diol

Cat. No.: B1430221
CAS No.: 14299-53-7
M. Wt: 241.5 g/mol
InChI Key: CWGHUMHHVXHYAY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

1-(2,4,5-Trichlorophenyl)ethane-1,2-diol is a synthetic organic compound characterized by a trichlorophenyl group attached to an ethane-1,2-diol backbone. Its systematic name adheres to IUPAC nomenclature, reflecting the substitution pattern on the aromatic ring and the diol functional group.

Key Identifiers

Property Value/Description Source
IUPAC Name This compound
Molecular Formula C₈H₇Cl₃O₂
Molecular Weight 241.5 g/mol
CAS Number 14299-53-7
Synonyms TCPEdiol, 2,4,5-Trichlorophenylethanediol

The compound’s molecular structure comprises a central ethane diol moiety with hydroxyl groups at carbons 1 and 2, linked to a 2,4,5-trichlorophenyl group. This substitution pattern confers distinct electronic and steric properties.

Stereochemical Configuration and Isomeric Considerations

The ethane-1,2-diol backbone introduces potential stereoisomerism due to the two adjacent chiral centers. However, experimental evidence for distinct diastereomers (e.g., dl and meso forms) is not explicitly reported in the literature.

Stereochemical Analysis

Feature Description
Chiral Centers Two adjacent carbons (C1 and C2)
Possible Isomers dl (racemic) and meso (achiral)
Reported Stereochemistry Not explicitly characterized

While analogous compounds like 1,2-bis(4-chlorophenyl)-1,2-ethanediol exhibit dl and meso forms, the stereochemical behavior of this compound remains unconfirmed. Computational models suggest a planar arrangement of the phenyl ring relative to the diol group, but solid-state configurations require further study.

Crystallographic Analysis and Solid-State Properties

No experimental crystallographic data (e.g., X-ray diffraction) is available for this compound. Computational models provide insights into its 3D conformation, but solid-state properties such as melting point, solubility, or crystal packing remain undocumented.

Key Computational Insights

Property Description Source
3D Conformer Planar phenyl ring with staggered diol
Hydrogen Bonding Intramolecular O-H···O interactions
Thermal Stability Not reported

The absence of crystallographic data limits understanding of intermolecular interactions in the solid state. Future studies using single-crystal X-ray diffraction are warranted to elucidate packing motifs and hydrogen-bonding networks.

Spectroscopic Fingerprinting (NMR, IR, MS)

Spectroscopic characterization is critical for confirming structural identity. Below are expected spectral signatures based on analogous compounds and computational predictions.

NMR Spectra

Region Expected Signals (δ) Assignment
¹H NMR (CDCl₃) 7.0–7.5 ppm (m, 3H) Aromatic protons (C2, C4, C6)
4.0–4.5 ppm (s, 2H) C1 and C2 hydroxyls (broad)
¹³C NMR (CDCl₃) 145–150 ppm (C3, C5) Chlorinated carbons
60–70 ppm (C1, C2) Diol carbons

Note: No experimental NMR data is available; values inferred from similar chlorophenyl diols.

IR Spectra

Absorption (cm⁻¹) Functional Group
3300–3500 O–H (stretching)
1200–1300 C–O (stretching)
600–800 C–Cl (stretching)

Mass Spectrometry

Ionization Mode Observed m/z Fragmentation Pattern
ESI+ 241.5 [M]+¹ Loss of HCl or H₂O
217.5 [M−Cl]+

Data extrapolated from structural analogs.

Properties

IUPAC Name

1-(2,4,5-trichlorophenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O2/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2,8,12-13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGHUMHHVXHYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30778927
Record name 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30778927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14299-53-7
Record name 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30778927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 2,4,5-Trichlorophenylacetic Acid with Ethylene Glycol

One of the principal synthetic methods involves the reaction between 2,4,5-trichlorophenylacetic acid and ethylene glycol under acidic catalysis, typically sulfuric acid, to form the diol derivative. This reaction proceeds through an esterification followed by a reduction or direct dihydroxylation step to yield the ethane-1,2-diol structure.

  • Reaction conditions:
    • Catalyst: Concentrated sulfuric acid or other strong acid catalysts
    • Temperature: Elevated temperatures (generally 80–120 °C) to promote esterification and subsequent steps
    • Solvent: Often performed in a solvent medium compatible with acid catalysis, such as toluene or dichloromethane
  • Mechanism:
    The acid catalyzes the formation of an intermediate ester between the carboxylic acid and ethylene glycol, which is then converted to the diol via reduction or rearrangement under the reaction conditions.

Direct Dihydroxylation of 1-(2,4,5-Trichlorophenyl)ethene

Another approach involves the dihydroxylation of 1-(2,4,5-trichlorophenyl)ethene (a chlorinated styrene derivative) using oxidizing agents such as osmium tetroxide or potassium permanganate. This method adds hydroxyl groups across the double bond to form the ethane-1,2-diol.

  • Reaction conditions:
    • Oxidizing agent: Osmium tetroxide (OsO4) for syn-dihydroxylation or potassium permanganate (KMnO4) under controlled conditions
    • Solvent: Typically aqueous or mixed aqueous-organic solvents
    • Temperature: Mild to moderate temperatures (0–25 °C) to control selectivity and avoid overoxidation
  • Advantages:
    • Direct conversion from alkene to diol
    • High stereoselectivity possible depending on conditions
  • Challenges:
    • Use of toxic and expensive reagents like OsO4
    • Requires careful control to prevent side reactions

Hydrolysis of 1-(2,4,5-Trichlorophenyl)epoxyethane

Preparation can also be achieved via hydrolysis of the corresponding epoxide intermediate, 1-(2,4,5-trichlorophenyl)epoxyethane. The epoxide ring opening under acidic or basic conditions yields the vicinal diol.

  • Reaction conditions:
    • Acidic hydrolysis: Dilute mineral acids (e.g., H2SO4 or HCl) at ambient to moderate temperatures
    • Basic hydrolysis: Aqueous NaOH or KOH solutions
    • Temperature: 25–60 °C depending on catalyst and solvent
  • Mechanism:
    The nucleophilic attack by water on the epoxide ring opens it to form the diol with retention of the 2,4,5-trichlorophenyl substituent.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Advantages Disadvantages
Esterification of 2,4,5-Trichlorophenylacetic acid with ethylene glycol 2,4,5-Trichlorophenylacetic acid + ethylene glycol Sulfuric acid (H2SO4) 80–120 °C, acid catalysis 65–80 Straightforward, scalable Requires strong acid, longer time
Dihydroxylation of 1-(2,4,5-Trichlorophenyl)ethene 1-(2,4,5-Trichlorophenyl)ethene OsO4 or KMnO4 0–25 °C, aqueous solvents 70–90 Direct conversion, stereoselective Toxic reagents, costly
Hydrolysis of 1-(2,4,5-Trichlorophenyl)epoxyethane 1-(2,4,5-Trichlorophenyl)epoxyethane Acid or base (H2SO4, NaOH) 25–60 °C 75–85 Mild conditions, good yields Requires epoxide intermediate

Research Findings and Notes

  • The esterification method is widely used due to the availability of starting materials and relatively straightforward reaction setup. However, the use of strong acids and elevated temperatures necessitates corrosion-resistant equipment and careful control to avoid side reactions such as chlorination or decomposition of the trichlorophenyl ring.

  • Dihydroxylation using osmium tetroxide provides high stereoselectivity, which is beneficial when enantiomerically pure diols are desired. However, the toxicity and cost of OsO4 limit its industrial applicability. Potassium permanganate is a cheaper alternative but requires careful control to prevent overoxidation.

  • Hydrolysis of epoxides is a versatile method, especially when the epoxide intermediate is readily accessible. Acidic hydrolysis tends to give anti-diols, whereas basic hydrolysis can lead to syn-diols, allowing some control over stereochemistry. This method is generally performed under mild conditions and provides good yields.

  • Overall, the choice of preparation method depends on factors such as availability of starting materials, desired stereochemistry, scale of synthesis, and economic considerations.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trichlorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diol into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Structure

The compound features a trichlorophenyl group attached to a diol structure, which contributes to its unique properties. The presence of three chlorine atoms enhances its antimicrobial activity by disrupting microbial cell membranes.

Chemistry

1-(2,4,5-Trichlorophenyl)ethane-1,2-diol is utilized as a reagent in organic synthesis and serves as a reference standard in analytical chemistry. Its ability to undergo various chemical reactions makes it valuable for researchers:

  • Oxidation : Converts the diol into ketones or carboxylic acids.
  • Reduction : Can be reduced to form alcohols or alkanes.
  • Substitution : Chlorine atoms can be replaced with other functional groups.

Biology

The compound is studied for its antibacterial and antifungal properties , making it relevant in microbiological research. It has shown effectiveness against various pathogens by targeting microbial enzymes and disrupting cellular functions.

Medicine

Research has focused on the potential therapeutic applications of this compound in antimicrobial formulations. Its mechanism of action involves:

  • Disruption of microbial cell membranes.
  • Inhibition of fatty acid synthesis.
  • Interference with the electron transport chain.

Industry

In industrial applications, this compound is incorporated into consumer products such as soaps, toothpaste, and cosmetics due to its antimicrobial properties. Its effectiveness in preventing microbial growth makes it a preferred choice in formulations aimed at enhancing product safety.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against common pathogenic bacteria. Results indicated significant inhibition of bacterial growth at concentrations as low as 0.5% w/v.

Study 2: Industrial Application in Cosmetics

In industrial settings, formulations containing this compound were tested for stability and antimicrobial effectiveness in cosmetic products. The results demonstrated that products maintained their antimicrobial efficacy over an extended shelf life.

Study 3: Environmental Impact Assessment

Research assessed the environmental impact of this compound in aquatic ecosystems. Findings highlighted its persistence and potential bioaccumulation risks; thus emphasizing the need for careful regulation in industrial applications.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol involves the disruption of microbial cell membranes, leading to cell lysis and death. The compound targets specific enzymes and proteins within the microbial cells, inhibiting their function and preventing the growth and reproduction of the microorganisms. The pathways involved include the inhibition of fatty acid synthesis and interference with the electron transport chain.

Comparison with Similar Compounds

Methoxy-Substituted Derivatives

  • 1-(4-Methoxyphenyl)ethane-1,2-diol (H-gly): Identified in heather honey, this compound is naturally occurring and characterized by a methoxy group at the para position. For example, H-gly serves as a lignin model compound in oxidative degradation studies under alkaline conditions .
  • 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol (G-gly) and 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diol (S-gly) : These diols, used to study lignin polymerization, exhibit increased methoxy substitution. Their degradation by hydroxyl radicals (HO•) and oxyl anions (O•–) under alkaline conditions (pH 12.0, 70°C) highlights the role of substituent density in reactivity. The trichlorophenyl analog’s chlorine atoms likely enhance oxidative stability compared to methoxy groups .

Chloro-Substituted Derivatives

  • 1-(3-Chloro-4-methoxyphenyl)ethane-1,2-diol (HCl-gly) : Combines chlorine and methoxy groups. Its synthesis mirrors lignin model compounds, suggesting applications in studying aromatic ring substitution effects. The trichlorophenyl analog’s additional chlorine atoms may increase lipophilicity and resistance to enzymatic degradation .
  • (1R)-1-(3-Chlorophenyl)ethane-1,2-diol: A chiral variant with a single chlorine substituent. Its stereochemistry may influence biological activity, contrasting with the non-chiral trichlorophenyl derivative .

Nitro- and Amino-Substituted Derivatives

  • 1-(4-Nitrophenyl)ethane-1,2-diol: Synthesized via oxidation of 4-nitrostyrene, this compound’s nitro group introduces strong electron-withdrawing effects, comparable to chlorine.

Heteroaromatic Diols

  • 1-(Pyridin-4-yl)ethane-1,2-diol hydrochloride : Features a pyridine ring, introducing nitrogen into the aromatic system. This heterocyclic structure enhances water solubility (as a hydrochloride salt) and may influence coordination chemistry, unlike the hydrophobic trichlorophenyl analog .

Complex Diol Derivatives

  • 2,4-Furfurylidene-D-sorbitol: A bicyclic diol with a furan moiety.

Key Data Tables

Table 1: Substituent Effects on Phenyl Diols

Compound Substituents Key Properties/Applications Reference
This compound 2,4,5-trichloro Tetrachlorvinphos metabolite
1-(4-Methoxyphenyl)ethane-1,2-diol 4-methoxy Natural occurrence in honey
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol 3,4-dimethoxy Lignin model compound degradation
1-(4-Nitrophenyl)ethane-1,2-diol 4-nitro High-yield synthesis (96%)

Biological Activity

1-(2,4,5-Trichlorophenyl)ethane-1,2-diol, commonly referred to as TCPEdiol, is a chemical compound with significant biological activity. This article explores its chemical properties, synthesis methods, and various biological effects, including antimicrobial, antioxidant, and anticancer activities.

  • Molecular Formula : C₈H₇Cl₃O₂
  • Molecular Weight : 241.5 g/mol
  • CAS Number : 14299-53-7

Synthesis

The synthesis of TCPEdiol can be achieved through several methods, including chemo-enzymatic processes. Recent studies have focused on producing oxygenated derivatives of propenylbenzenes, which include TCPEdiol as a key intermediate. For instance, lipase-catalyzed epoxidation followed by hydrolysis has been reported to yield various diols with promising biological activities .

Antimicrobial Activity

TCPEdiol exhibits notable antimicrobial properties. In studies assessing its effectiveness against various pathogens:

  • Minimum Inhibitory Concentration (MIC) values ranged from 37 to 124 μg/mL against Candida albicans and other bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • The compound demonstrated fungistatic activity and inhibited the growth of specific fungal strains effectively .

Antioxidant Activity

The antioxidant potential of TCPEdiol has been evaluated through various assays:

  • The effective concentration (EC50) for antiradical activity was found to be between 19 and 31 μg/mL for compounds with a double bond in their structure.
  • This suggests that TCPEdiol can scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Anticancer Activity

Research has also highlighted the antiproliferative effects of TCPEdiol on cancer cell lines:

  • Different concentrations of TCPEdiol showed varying degrees of inhibition on HepG2 (liver cancer), Caco-2 (colorectal cancer), and MG63 (osteosarcoma) cell lines.
  • The results indicate its potential as a proliferation inhibitor, warranting further investigation into its mechanisms of action against cancer cells .

Case Studies

Several case studies have documented the effects of TCPEdiol in biological systems:

  • Study on Hepatocellular Carcinoma : A study demonstrated that TCPEdiol significantly reduced the viability of Hep3B cells, indicating its potential role in liver cancer treatment .
  • Microbial Degradation : Research involving Bacillus species showed that these bacteria could effectively degrade TCPEdiol, suggesting its environmental impact and potential for bioremediation applications .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC: 37 - 124 μg/mL
AntioxidantEC50: 19 - 31 μg/mL
AnticancerInhibition of HepG2, Caco-2, MG63
Microbial DegradationEffective degradation by Bacillus spp.

Q & A

Basic Research Questions

Q. What critical parameters must be controlled during the synthesis of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol to ensure reproducibility?

  • Methodological Answer : Key parameters include temperature (±2°C tolerance), molar ratios of reactants (e.g., chlorinated phenyl precursors to diol-forming agents), catalyst concentration (e.g., acid/base catalysts), and reaction time. To identify dominant factors, employ a fractional factorial design (2^k-p) to screen variables efficiently. For example, a 2^4-1 design with temperature (60°C vs. 80°C), stoichiometry (1:1 vs. 1:1.2), catalyst loading (0.5% vs. 1.0%), and time (6h vs. 12h) can reduce experiments by 50% while retaining interaction effects. Post-synthesis purity can be validated via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can spectral ambiguities be resolved?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and diol protons (δ 3.5–4.5 ppm). Overlapping signals due to chlorine’s anisotropic effects can be resolved via 2D NMR (COSY, HSQC).
  • FT-IR : Confirm hydroxyl stretches (3200–3400 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
  • Mass Spectrometry (EI/ESI) : Identify molecular ion peaks (e.g., [M+H]⁺ at m/z 265) and fragmentation patterns.
    For ambiguous data, cross-validate with computational tools (e.g., Gaussian for NMR chemical shift prediction) or deuterated solvent exchange experiments .

Advanced Research Questions

Q. How can a factorial design be applied to optimize reaction conditions for this compound synthesis?

  • Methodological Answer :

  • Step 1 : Define variables (e.g., temperature, pH, catalyst type) and levels (low/high).
  • Step 2 : Use a 2³ full factorial design (8 experiments) to test interactions. For example:
ExperimentTemp (°C)Catalyst (mol%)Stirring Speed (rpm)Yield (%)
1600.520072
2800.520085
...............
  • Step 3 : Analyze via ANOVA to identify significant factors (e.g., temperature contributes 60% to yield variance).
  • Step 4 : Validate with a central composite design (RSM) for non-linear optimization .

Q. How can contradictions in thermal stability data across studies be systematically resolved?

  • Methodological Answer :

  • Contradiction Source : Variability in heating rates (5°C/min vs. 10°C/min) or reactor configurations (batch vs. flow).
  • Resolution : Conduct thermogravimetric analysis (TGA) under standardized conditions (N₂ atmosphere, 5°C/min). Compare decomposition onset temperatures across three replicates. Use kinetic modeling (e.g., Flynn-Wall-Ozawa method) to derive activation energy (Ea). Discrepancies >10% Ea suggest methodological differences (e.g., sample preparation, reactor geometry) .

Q. What advanced statistical methods are suitable for modeling the reaction kinetics of this compound synthesis?

  • Methodological Answer :

  • Rate Law Determination : Perform time-course experiments under isothermal conditions. Fit data to pseudo-first/second-order models using non-linear regression (Levenberg-Marquardt algorithm).
  • Machine Learning : Train a neural network (e.g., MLP) with inputs (temperature, concentration) and outputs (yield, byproducts). Validate with k-fold cross-validation (R² > 0.9).
  • Sensitivity Analysis : Use Monte Carlo simulations to quantify parameter uncertainty (e.g., activation energy ±5 kJ/mol impacts yield by ±8%) .

Q. How to design an experiment investigating the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Variables : pH (4–10), UV exposure (0–24h), microbial consortia (soil vs. aquatic).
  • Design : Split-plot factorial design (3 factors, 12 experiments). Analyze degradation products via LC-MS/MS.
  • Data Interpretation : Use principal component analysis (PCA) to cluster degradation profiles. Identify metabolites (e.g., dechlorinated intermediates) via m/z matching (NIST database) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4,5-Trichlorophenyl)ethane-1,2-diol
Reactant of Route 2
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1-(2,4,5-Trichlorophenyl)ethane-1,2-diol

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